molecular formula C22H19ClFN3O2S B14996122 8-(2-chloro-6-fluorophenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(2-chloro-6-fluorophenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B14996122
M. Wt: 443.9 g/mol
InChI Key: DTJDVCGKPPPSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-chloro-6-fluorophenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with various functional groups such as chloro, fluoro, ethoxy, and carbonitrile. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-chloro-6-fluorophenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The starting materials often include 2-chloro-6-fluoroaniline and 2-ethoxybenzaldehyde. The synthesis process may involve the following steps:

    Condensation Reaction: The initial step involves the condensation of 2-chloro-6-fluoroaniline with 2-ethoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with thiourea to form the pyrido[2,1-b][1,3,5]thiadiazine core.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(2-chloro-6-fluorophenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with new functional groups replacing chloro or fluoro groups.

Scientific Research Applications

8-(2-chloro-6-fluorophenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(2-chloro-6-fluorophenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorophenylacetonitrile: Shares the chloro and fluoro substituents but lacks the pyrido[2,1-b][1,3,5]thiadiazine core.

    2-chloro-6-fluorobenzamide: Contains the chloro and fluoro groups but has a different core structure.

Uniqueness

8-(2-chloro-6-fluorophenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific combination of functional groups and the pyrido[2,1-b][1,3,5]thiadiazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H19ClFN3O2S

Molecular Weight

443.9 g/mol

IUPAC Name

8-(2-chloro-6-fluorophenyl)-3-(2-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H19ClFN3O2S/c1-2-29-19-9-4-3-8-18(19)26-12-27-20(28)10-14(15(11-25)22(27)30-13-26)21-16(23)6-5-7-17(21)24/h3-9,14H,2,10,12-13H2,1H3

InChI Key

DTJDVCGKPPPSNH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=CC=C4Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.